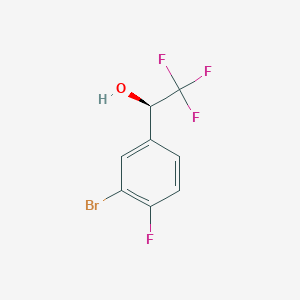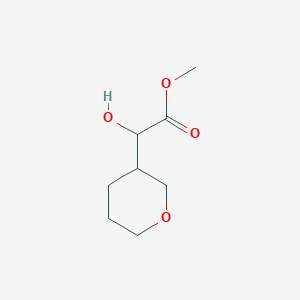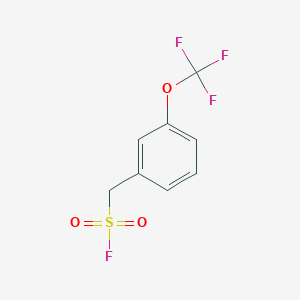
(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride is a chemical compound known for its unique properties and applications in various fields. The presence of the trifluoromethoxy group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride typically involves the reaction of (3-(trifluoromethoxy)phenyl)methanesulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.
Applications De Recherche Scientifique
(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethoxy group into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form stable complexes with various substrates, facilitating its use in catalytic and synthetic processes. The molecular pathways involved often include nucleophilic attack on the sulfonyl fluoride group, leading to the formation of stable intermediates and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Known for its use as a nucleophilic trifluoromethylating agent.
1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea: Exhibits high gibberellin-like activity and is used as a plant growth regulator.
Uniqueness
(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride is unique due to the presence of both the trifluoromethoxy and sulfonyl fluoride groups, which impart distinct reactivity and stability
Propriétés
Formule moléculaire |
C8H6F4O3S |
|---|---|
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
[3-(trifluoromethoxy)phenyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O3S/c9-8(10,11)15-7-3-1-2-6(4-7)5-16(12,13)14/h1-4H,5H2 |
Clé InChI |
JEPLFPDGMSDIBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


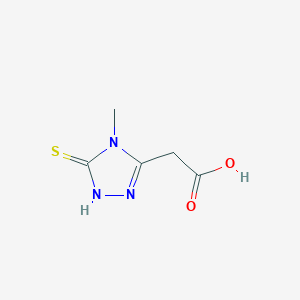
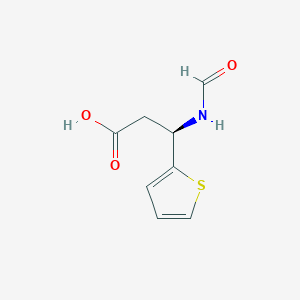
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)
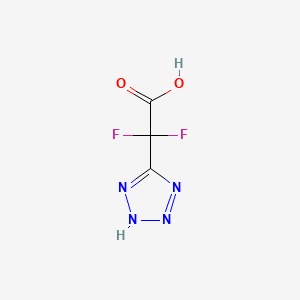

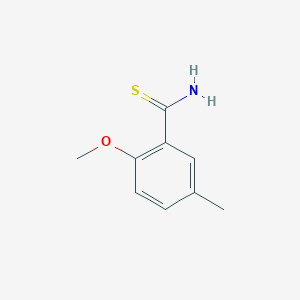
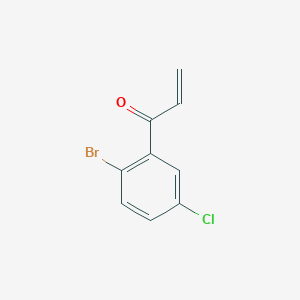
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)
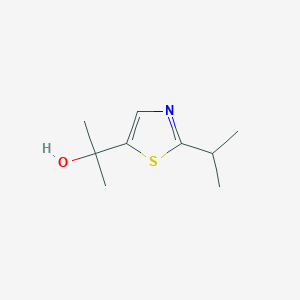
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)
